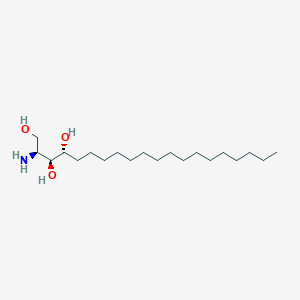

(2S,3S,4R)-2-aminoicosane-1,3,4-triol

Vue d'ensemble

Description

(2S,3S,4R)-2-aminoicosane-1,3,4-triol is a stereochemically complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique configuration, which includes three chiral centers at positions 2, 3, and 4. The presence of these chiral centers makes it an interesting subject for stereochemical studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-2-aminoicosane-1,3,4-triol typically involves multi-step organic synthesis techniques. One common approach is the stereoselective reduction of corresponding ketones or aldehydes, followed by amination and hydroxylation reactions. The use of chiral catalysts and reagents is crucial to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes or chemical synthesis using flow microreactor systems. These methods are designed to optimize yield and purity while minimizing environmental impact. Flow microreactor systems, in particular, offer advantages in terms of efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3S,4R)-2-aminoicosane-1,3,4-triol undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to convert ketones or aldehydes to alcohols.

Substitution: Involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Applications De Recherche Scientifique

Biochemical Role and Metabolism

1.1 Yeast Metabolite

(2S,3S,4R)-2-aminoicosane-1,3,4-triol is categorized as a long-chain base of ceramides in yeast. It plays a crucial role in the synthesis of sphingolipids, which are essential components of cell membranes and are involved in signaling pathways. In S. pombe, it is identified as a primary long-chain base contributing to the formation of phytoceramides .

1.2 Ceramide Synthesis

Research indicates that this compound is integral to ceramide biosynthesis. Ceramides are vital for maintaining cellular integrity and function. Studies have demonstrated that manipulating the levels of this compound can influence ceramide composition and cellular responses to stress .

Therapeutic Potential

2.1 Antimicrobial Properties

The compound has shown potential antimicrobial activity. Its derivatives may serve as effective agents against various pathogens due to their ability to disrupt microbial membranes . This property is particularly relevant in developing new antimicrobial therapies.

2.2 Cancer Research

In cancer studies, sphingolipids like this compound have been implicated in regulating cell proliferation and apoptosis. Research suggests that modifying sphingolipid metabolism could provide novel approaches for cancer treatment by inducing apoptosis in cancer cells while sparing normal cells .

Biotechnological Applications

3.1 Biosurfactant Production

The compound's structure allows it to function as a biosurfactant when acetylated. This property is harnessed in the production of environmentally friendly surfactants for use in various industries including cosmetics and pharmaceuticals . The ability to produce such compounds from yeast fermentation processes offers a sustainable alternative to petrochemical-derived surfactants.

3.2 Genetic Engineering

Research involving genetic modifications in yeast strains has demonstrated that introducing genes related to this compound metabolism can enhance the production of valuable metabolites. For instance, engineered strains of Starmerella bombicola can produce higher yields of acetylated sphingoid bases by manipulating the pathways involving this compound .

Case Studies and Research Findings

| Study Title | Findings | Application |

|---|---|---|

| Long-Chain Base Synthesis in Yeast | Identified this compound as a key metabolite in sphingolipid biosynthesis | Understanding metabolic pathways in yeast |

| Antimicrobial Activity of Sphingolipids | Demonstrated effectiveness against bacterial strains | Development of new antimicrobial agents |

| Genetic Engineering for Enhanced Production | Engineered Starmerella bombicola for increased yields of acetylated derivatives | Biotechnological production processes |

Mécanisme D'action

The mechanism of action of (2S,3S,4R)-2-aminoicosane-1,3,4-triol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting biochemical processes at the cellular level. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,3S,4R)-2-amino-1,3,4-octadecanetriol

- Phytosphingosine

- Sphinganine

Uniqueness

(2S,3S,4R)-2-aminoicosane-1,3,4-triol is unique due to its specific stereochemistry and longer carbon chain compared to similar compounds. This structural difference can result in distinct biological activities and chemical properties, making it a valuable compound for specialized applications .

Activité Biologique

(2S,3S,4R)-2-aminoicosane-1,3,4-triol, also known as phytosphingosine, is a long-chain base that plays a significant role in cellular metabolism and has been identified in various biological systems. This compound is primarily studied for its biological activities, including its roles in antimicrobial action, cell signaling, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 345.56 g/mol

- IUPAC Name : this compound

- CAS Number : Not available

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

- Gram-negative Bacteria : It has shown medium antibacterial activity against Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli .

- Mechanism of Action : The antimicrobial effect is attributed to its ability to disrupt bacterial membranes and interfere with key metabolic processes .

2. Role in Sphingolipid Metabolism

As a sphingolipid metabolite found in organisms such as Saccharomyces cerevisiae and Schizosaccharomyces pombe, this compound contributes to the formation of complex sphingolipids that are crucial for:

- Cell Membrane Integrity : It serves as a precursor for ceramide synthesis .

- Cell Signaling : Sphingolipids are involved in signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antibacterial properties of various sphingolipids derived from marine organisms. Among them, this compound demonstrated notable efficacy against multi-drug resistant strains of bacteria. The results highlighted its potential as a natural antimicrobial agent .

Case Study 2: Sphingolipid Functionality in Yeast

In yeast models (Saccharomyces cerevisiae), the compound was found to be essential for normal growth and membrane function. Disruption of its synthesis led to impaired cell viability and increased sensitivity to environmental stressors .

Research Findings

Propriétés

IUPAC Name |

(2S,3S,4R)-2-aminoicosane-1,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAUXYMLKGFKBX-ZCNNSNEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486639 | |

| Record name | C20-Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-53-8 | |

| Record name | C20-Phytosphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.